6-APB Exhibits 10-Fold Higher Potency at Dopamine Transporter (DAT) Release Compared to MDA
6-APB is a more potent substrate-type releaser at DAT than the structural analog MDA. In rat brain synaptosomes, 6-APB had an EC50 of 10 nM for inducing [3H]MPP+ release via DAT, which is 10-fold more potent than MDA (EC50 = 106 nM) [1]. This indicates that 6-APB is a stronger dopaminergic stimulant in vitro.
| Evidence Dimension | DAT-mediated monoamine release potency (EC50) |
|---|---|
| Target Compound Data | 6-APB EC50 = 10 nM |
| Comparator Or Baseline | MDA EC50 = 106 nM |
| Quantified Difference | 6-APB is 10-fold more potent than MDA |
| Conditions | Rat brain synaptosomes preloaded with [3H]MPP+ |
Why This Matters
This potency difference informs dose selection in behavioral studies and highlights 6-APB's enhanced dopaminergic activity, which is critical for modeling stimulant-like effects.
- [1] Brandt, S. D., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(12), 3703–3714. View Source
